2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
2-(4-Chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a 4-chlorophenyl group at position 2, an ethoxy substituent at position 5, and a (4-methoxyanilino)methylene moiety at position 3. The pyrazol-3-one core is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in antimicrobial and anti-inflammatory applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyphenyl)iminomethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-26-18-17(12-21-14-6-10-16(25-2)11-7-14)19(24)23(22-18)15-8-4-13(20)5-9-15/h4-12,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMVTYPBIOINSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with 4-methoxyaniline under reflux conditions to yield the final product. The reaction conditions often include:
Temperature: Reflux (approximately 80-100°C)
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced pyrazolone derivatives
Substitution: Formation of substituted pyrazolone derivatives with various functional groups
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one demonstrate effectiveness against various bacterial strains and fungi. For instance, a study focusing on related pyrazole compounds reported potent activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored in various models. Compounds structurally related to this pyrazole have shown to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This suggests that this compound may also exhibit similar properties .
Anticancer Activity
There is emerging evidence supporting the anticancer effects of pyrazole derivatives. Specifically, studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Corrosion Inhibition
Recent studies have highlighted the use of heterocyclic compounds like pyrazoles as effective corrosion inhibitors. The compound's ability to form protective films on metal surfaces makes it a candidate for applications in coatings and anti-corrosion treatments .
Photophysical Properties
The photophysical characteristics of pyrazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of electron-withdrawing and electron-donating groups can enhance their luminescent properties, making them suitable for such applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2018 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with low MIC values. |
| Umesha et al., 2009 | Anti-inflammatory Properties | Inhibition of COX enzymes leading to reduced inflammation in animal models. |
| Recent Research | Corrosion Inhibition | Effective in forming protective layers on metal surfaces, reducing corrosion rates significantly. |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with cellular receptors and signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazol-3-one derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural analogues and their comparative features are outlined below:
Key Observations:
- Substituent Impact on Bioactivity: The hydrazono derivative demonstrates potent antimicrobial activity, likely due to the naphthyloxy acetyl group enhancing membrane penetration. In contrast, the target compound’s 4-methoxyanilino group may favor hydrogen bonding but reduce lipophilicity compared to naphthyloxy or thiadiazolyl substituents.
- Thermal and Spectral Properties: Trifluoromethyl groups in increase thermal stability (m.p. 222°C), whereas ethoxy/methoxy substituents (hypothesized for the target compound) may lower melting points due to reduced crystallinity. IR spectra for hydrazono derivatives show distinct C=O stretches (~1663 cm⁻¹), while methoxyanilino groups might exhibit NH stretches near 3425 cm⁻¹ .
- Crystal Packing: Planarity is common in pyrazol-3-ones, but bulky substituents (e.g., 4-fluorophenyl in ) disrupt planarity, affecting solid-state interactions. The target compound’s methoxyanilino group may adopt a planar conformation, similar to furan-containing analogues .
Electronic and Theoretical Insights
- Electron Density and Reactivity: The methoxyanilino group in the target compound likely delocalizes electron density via resonance, enhancing electrophilicity at the pyrazolone carbonyl. This contrasts with trifluoromethyl groups , which withdraw electrons and reduce reactivity.
- Noncovalent Interactions: The (4-methoxyanilino)methylene moiety may engage in hydrogen bonding (N–H⋯O) and π-π stacking (aromatic rings), as seen in analogous structures . Such interactions are critical for molecular recognition in biological systems or crystal engineering.
Biological Activity
The compound 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18ClN3O3
- Molecular Weight : 373.82 g/mol
- CAS Number : 338751-08-9
The compound features a pyrazole ring substituted with a chlorophenyl group, an ethoxy group, and a methoxyanilino moiety, which may contribute to its pharmacological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives. The compound has shown promising results against various bacterial strains. For instance, a study indicated that similar pyrazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .
Antioxidant Activity
Research has demonstrated that pyrazole derivatives possess antioxidant properties. The compound's ability to scavenge free radicals may be attributed to the presence of electron-donating groups such as methoxy and ethoxy substituents. A comparative analysis of several pyrazole derivatives indicated that those with similar substitutions displayed notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point of research. In vitro studies on related compounds have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a series of studies found that certain pyrazole compounds effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Preliminary data suggest that this compound may exhibit similar inhibitory effects, although further studies are required to confirm these findings and determine the IC50 values associated with enzyme inhibition .
Study 1: Antimicrobial Efficacy
In a study conducted by Umesha et al., various pyrazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with structural similarities to this compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of pyrazole derivatives against various cancer cell lines. The results showed that compounds structurally related to the target compound inhibited the proliferation of MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment .
Table 1: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 64 |
| Compound B | Antioxidant | DPPH Scavenging | 25 |
| Compound C | Anticancer | MCF-7 | 10 |
| Compound D | Enzyme Inhibition | COX | 50 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Increased antibacterial activity |
| Ethoxy | Enhanced antioxidant properties |
| Methoxyanilino | Improved anticancer efficacy |
Q & A
Basic: What are the common synthetic routes for preparing this pyrazol-3-one derivative, and what critical reaction conditions must be controlled?
Answer: The compound is typically synthesized via Vilsmeier–Haack formylation or cyclization reactions . For example, the Vilsmeier–Haack reaction involves treating a pyrazolone precursor with POCl₃ and DMF to introduce formyl groups at the 4-position . Cyclization strategies, such as condensing hydrazine derivatives with β-ketoesters, require precise temperature control (80–120°C) and anhydrous conditions to avoid side reactions. Purification often involves column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted intermediates .
Basic: Which spectroscopic and crystallographic methods are essential for confirming its structure?
Answer: Single-crystal X-ray diffraction is critical for resolving the Z/E configuration of the methylene group and verifying the dihydro-pyrazole ring conformation . Complementary techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy vs. methoxy groups) and tautomeric forms.
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported tautomeric equilibria for similar pyrazol-3-one derivatives?
Answer: Tautomerism (e.g., keto-enol or ring-chain equilibria) can be studied via variable-temperature NMR and X-ray crystallography . For example, crystallographic data from analogs show that electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the keto form, while methoxy substituents favor enol tautomers . Computational DFT studies (e.g., Gibbs free energy calculations) further validate these trends .
Advanced: What strategies optimize regioselectivity in multi-step syntheses of analogous pyrazole derivatives?
Answer: Regioselectivity in cyclization steps is influenced by:
- Steric effects : Bulky substituents (e.g., 4-methoxyanilino) direct reactions to less hindered positions.
- Catalytic additives : Lewis acids like ZnCl₂ enhance selectivity during hydrazone formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific carbons .
Advanced: How should researchers design experiments to evaluate the bioactivity of this compound?
Answer: For antimicrobial or enzyme inhibition studies:
- Dose-response assays : Test concentrations from 1–100 µM in triplicate.
- Positive controls : Use known inhibitors (e.g., SR141716 for cannabinoid receptor studies) .
- MIC assays : For antibacterial activity, follow CLSI guidelines with S. aureus and E. coli strains .
Advanced: How can conflicting yield data from different synthetic protocols be reconciled?
Answer: Discrepancies often arise from:
- Purification methods : HPLC vs. column chromatography may recover different product ratios.
- Reaction scale : Smaller scales (<1 mmol) may suffer from higher side-product formation.
- Moisture sensitivity : Hydrolysis of intermediates (e.g., chloroformamides) can reduce yields if not strictly controlled .
Advanced: What computational approaches predict reactivity trends in derivatives of this compound?
Answer: DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the methylene group’s LUMO energy correlates with its susceptibility to nucleophilic attack . MD simulations can also assess solvation effects on tautomer stability.
Advanced: What challenges arise in characterizing the solubility and formulation of this compound?
Answer: Poor aqueous solubility (logP ~3.5) necessitates:
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays.
- Salt formation : React with HCl or sodium bicarbonate to improve bioavailability.
- Solid dispersion : Ball-mill with polyvinylpyrrolidone to enhance dissolution rates .
Advanced: How can researchers differentiate between isomeric byproducts using spectroscopic data?
Answer: Key distinctions include:
- NOESY NMR : Correlate spatial proximity of aromatic protons to confirm substituent orientation.
- HRMS : Exact mass differences (e.g., 0.02 Da for Cl vs. OCH₃ substitutions) identify isomers.
- UV-Vis : λmax shifts indicate conjugation changes (e.g., enol vs. keto forms) .
Advanced: What methodologies validate the stability of this compound under physiological conditions?
Answer: Conduct accelerated stability studies :
- pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours.
- LC-MS monitoring : Detect degradation products (e.g., hydrolysis of the ethoxy group).
- Light exposure : UV/Vis spectra track photo-oxidation of the methylene bridge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
